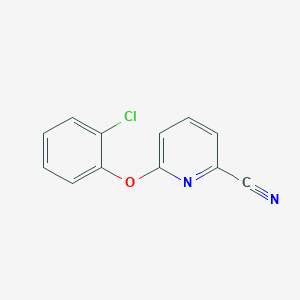
6-o-Chlorophenoxy-2-cyanopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-o-Chlorophenoxy-2-cyanopyridine is a useful research compound. Its molecular formula is C12H7ClN2O and its molecular weight is 230.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
6-o-Chlorophenoxy-2-cyanopyridine has been studied for its potential pharmacological activities:
- Anticancer Activity : Research indicates that derivatives of cyanopyridines exhibit anticancer properties by inhibiting key enzymes involved in tumor growth. For instance, studies have shown that compounds similar to this compound can act on PIM1 kinase, which is implicated in cancer cell proliferation .
- Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent .
- Cardiotonic Effects : Some studies suggest that derivatives may enhance cardiac function, making them candidates for treating heart-related conditions .
Agricultural Applications
This compound is particularly valuable in the field of agrochemicals:
- Herbicides : The compound serves as an intermediate in the synthesis of herbicides, which are crucial for controlling unwanted vegetation in agricultural settings .
- Pesticides : Its derivatives have been developed into effective pesticides, contributing to crop protection strategies against pests and diseases .
Data Tables
| Application Area | Specific Use | Relevant Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer | Inhibits PIM1 kinase; potential for cancer therapy |
| Antimicrobial | Effective against multiple bacterial strains | |
| Cardiotonic | Enhances cardiac function | |
| Agricultural Chemistry | Herbicides | Intermediates in herbicide synthesis |
| Pesticides | Developed into effective pesticide formulations |
Case Study 1: Anticancer Research
In a study published in the Journal of Advanced Biomedical & Pharmaceutical Sciences, researchers explored various cyanopyridine derivatives, including this compound, for their anticancer properties. The study highlighted significant inhibition of tumor growth in vitro, suggesting potential therapeutic applications .
Case Study 2: Agricultural Efficacy
A patent related to the synthesis of 2-cyanopyridines emphasizes the role of such compounds in developing new herbicides. The findings indicate that these compounds effectively reduce weed populations without harming crops, showcasing their utility in sustainable agriculture practices .
Propriétés
Formule moléculaire |
C12H7ClN2O |
|---|---|
Poids moléculaire |
230.65 g/mol |
Nom IUPAC |
6-(2-chlorophenoxy)pyridine-2-carbonitrile |
InChI |
InChI=1S/C12H7ClN2O/c13-10-5-1-2-6-11(10)16-12-7-3-4-9(8-14)15-12/h1-7H |
Clé InChI |
RJJOPRBVTXZDSB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OC2=CC=CC(=N2)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















